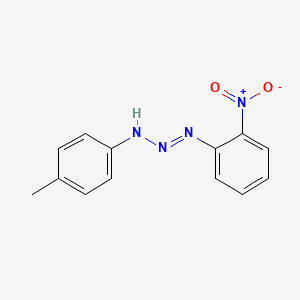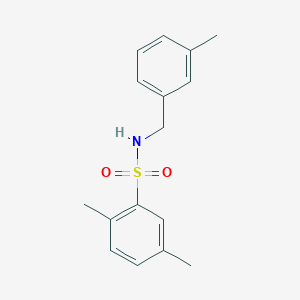
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is a compound used in scientific research for its potential biochemical and physiological effects. It is a member of the triazene family of compounds and has been studied for its potential use in cancer treatment and other medical applications. In
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene involves the release of nitrogen gas upon exposure to light. This release of nitrogen gas causes DNA damage and apoptosis in cancer cells. The compound also has the potential to act as a photosensitizer, absorbing light energy and transferring it to oxygen molecules to form reactive oxygen species, which can also cause DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene in lab experiments is its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. However, one limitation is the need for exposure to light to activate the compound, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene. One direction is to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs or in photodynamic therapy. Another direction is to study its potential use in treating other medical conditions, such as inflammation or infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is synthesized through a two-step process. The first step involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with sodium nitrite to form 4-methylphenyl-2-nitroso-phenyl-amine. The second step involves the reaction of 4-methylphenyl-2-nitroso-phenyl-amine with sodium azide to form this compound.
Applications De Recherche Scientifique
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene has been studied for its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizer to kill cancer cells.
Propriétés
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)diazenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-10-6-8-11(9-7-10)14-16-15-12-4-2-3-5-13(12)17(18)19/h2-9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIQEMZZZMIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N,3-dimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4888911.png)
![2-{4-chloro-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B4888918.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B4888920.png)
![2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4888925.png)
![ethyl 7-methyl-2-[(4-methylphenyl)amino]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate](/img/structure/B4888928.png)
![2-{[3-(3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4888942.png)

![2-(4-bromophenyl)-6,7-dimethoxy-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B4888963.png)
![4-bromo-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4888973.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-4-chlorobenzamide](/img/structure/B4888981.png)
![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)

